N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N5O/c18-13-9-24-16(25-10-13)26-5-3-11(4-6-26)7-23-15(27)12-1-2-14(22-8-12)17(19,20)21/h1-2,8-11H,3-7H2,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQANHDFJMEVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound notable for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and its implications in medicinal chemistry.
Structural Characteristics
The compound features a piperidine ring substituted with a 5-fluoropyrimidine moiety and a trifluoromethyl group, which contribute to its unique pharmacological properties. The presence of fluorine atoms enhances the compound's metabolic stability and biological activity, making it a subject of interest in drug development.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈F₄N₄O₂S |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 2034381-19-4 |
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of metalloproteinases (MMPs). MMPs are crucial enzymes involved in the degradation of extracellular matrix components, playing a vital role in various pathological conditions including cancer metastasis and arthritis.
Inhibition of Metalloproteinases
The inhibition of MMPs by this compound suggests potential applications in treating diseases characterized by excessive matrix degradation. This property is particularly relevant in oncology, where MMP inhibitors can reduce tumor invasion and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate neurotransmitter systems, indicating its potential as a neuropharmacological agent. Compounds with similar structures have shown promise in affecting neurotransmitter release and receptor binding, which may lead to therapeutic effects in neurological disorders.
In Vivo Studies
In vivo studies are still emerging; however, preliminary data suggest that this compound may exhibit anti-inflammatory properties, which could further enhance its therapeutic profile. The modulation of inflammatory pathways can be beneficial in treating chronic inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Cancer Treatment : A study involving related compounds showed significant inhibition of tumor growth in animal models through MMP inhibition.
- Neurological Applications : Research on structurally similar compounds indicated improvements in cognitive function and reduced symptoms in models of neurodegenerative diseases.
Future Directions
Further research is necessary to fully elucidate the spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Structural Modifications : Exploring derivatives to enhance potency and selectivity against specific targets.
Scientific Research Applications
Research indicates that N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide exhibits several promising biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell lines, including prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549). In vitro studies suggest that it can induce apoptosis in these cells, although its efficacy is lower than that of established chemotherapeutics like doxorubicin .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro assays indicated significant inhibition rates at concentrations around 50 μg/ml .
- Neuropharmacological Effects : The compound is being studied for its interaction with neurotransmitter receptors, particularly metabotropic glutamate receptors (mGluRs) and dopamine receptors. It has been suggested that the trifluoromethyl group may enhance selectivity and binding affinity, potentially leading to therapeutic applications in treating neurological disorders such as schizophrenia and Parkinson's disease.
Case Studies
Several studies have been conducted to evaluate the effectiveness of this compound:
- Neurotoxicity Assessment : In research assessing neurotoxic effects, it was found that the compound could be a substrate for monoamine oxidase B (MAO-B), indicating potential neurotoxic outcomes under certain metabolic conditions.
- Anticancer Efficacy : A study demonstrated that compounds with similar structures could induce apoptosis in cancer cell lines, suggesting potential use in oncology .
- Fungal Inhibition Studies : Compounds related to this structure were tested for antifungal activity, showing promising results against various fungal strains, indicating potential agricultural applications .
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration Used | Result |
|---|---|---|---|
| Anticancer | PC3 | 5 μg/ml | Induces apoptosis |
| Antifungal | Botrytis cinerea | 50 μg/ml | High inhibition rate (96.76%) |
| Neuropharmacology | mGluR5 | Varies | Modulates receptor activity |
Comparison with Similar Compounds
Structural Analog 1: S-Substituted N-(4-Fluorophenyl)-6-Mercapto-nicotinamides
- Core Structure : Nicotinamide with a 6-mercapto group and 4-fluorophenyl substitution.
- Key Differences :
- Lacks the piperidine-fluoropyrimidine side chain.
- Contains a thiol group (mercapto) instead of trifluoromethyl at the 6-position.
- Synthesis : Prepared via condensation of 6-thiadicidinic acid with 4-fluoroaniline using EEDQ as a coupling reagent .
- Activity : The thiol group may enhance metal-binding properties, differing from the lipophilic trifluoromethyl group in the target compound.
Structural Analog 2: Pyrrolo-Pyridazine Carboxamide (EP 4 374 877 A2)
- Core Structure : Pyrrolo[1,2-b]pyridazine carboxamide with a trifluoromethylphenyl group.
- Key Differences :
- Replaces nicotinamide with a pyrrolo-pyridazine core.
- Includes a difluorophenylmethyl group and a hydroxy-methyl substituent.
- Physicochemical Data :
- Implications : The pyrrolo-pyridazine core may confer distinct pharmacokinetic profiles compared to nicotinamide derivatives.
Structural Analog 3: Goxalapladib (CAS-412950-27-7)
- Core Structure : 1,8-Naphthyridine acetamide with trifluoromethyl biphenyl and piperidinyl groups.
- Key Differences :
- Naphthyridine instead of pyridine core.
- Includes a 2,3-difluorophenyl ethyl group.
- Therapeutic Use : Developed for atherosclerosis, highlighting divergent biological targets compared to nicotinamide-based compounds .
Structural Analog 4: Indole-3-Carboxamide Derivatives
- Core Structure : Indole-3-carboxamide with a piperidin-4-yl group and trifluoroethyl substituent.
- Key Differences :
- Relevance : Demonstrates the role of fluorinated piperidine derivatives in improving drug-like properties.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Activity
Research Findings and Implications
- Synthetic Strategies : The target compound’s piperidine-fluoropyrimidine side chain may require specialized coupling reagents, contrasting with the EEDQ-mediated synthesis of mercapto-nicotinamides .
- Fluorine Impact : Fluorine atoms in the target compound and analogs like Goxalapladib improve metabolic stability but may alter target selectivity .
- Therapeutic Potential: While Goxalapladib targets atherosclerosis, the nicotinamide core in the target compound suggests kinase or enzyme inhibition, warranting further mechanistic studies.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and stability of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide?
- Methodology : Use LCMS (Liquid Chromatography-Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography) with standardized conditions. For example:
- LCMS : Monitor the molecular ion peak at m/z 598 [M+H]+ (consistent with similar fluoropyrimidine derivatives) .
- HPLC : Optimize retention times using columns like QC-SMD-TFA05 (retention time: ~1.63 minutes) or SMD-TFA50 (retention time: ~1.05 minutes) .
- Key Considerations : Adjust mobile phase composition (e.g., trifluoroacetic acid gradients) to resolve co-eluting impurities, especially for compounds with trifluoromethyl or piperidinyl groups.
Q. How can synthetic routes for this compound be optimized to improve yields of the piperidin-4-ylmethyl intermediate?
- Methodology :
- Stepwise Functionalization : First synthesize the 5-fluoropyrimidine core, then introduce the piperidin-4-ylmethyl group via reductive amination or nucleophilic substitution .
- Catalysis : Use Pd-catalyzed cross-coupling for introducing the trifluoromethylnicotinamide moiety, as seen in analogous pyrimidine syntheses .
- Critical Parameters : Control temperature (0–5°C during fluorination steps) and use anhydrous solvents to minimize side reactions.
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectral data (e.g., NMR vs. LCMS) for derivatives of this compound?
- Methodology :
- NMR Analysis : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to confirm connectivity of the fluoropyrimidine and trifluoromethyl groups. Compare with structurally similar compounds (e.g., pyrimidine derivatives in ).
- Data Reconciliation : Cross-validate LCMS fragmentation patterns with computational tools (e.g., Mass Frontier) to distinguish isobaric species.
Q. How does the substitution pattern (e.g., 5-fluoropyrimidin-2-yl vs. 6-trifluoromethylnicotinamide) influence target binding affinity in kinase inhibition assays?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine Substituents : The 5-fluoro group on pyrimidine enhances metabolic stability and π-stacking interactions with kinase ATP pockets, as observed in related fluorophenyl derivatives .
- Trifluoromethyl Group : Improves lipophilicity and potency against hydrophobic binding pockets, but may reduce solubility—balance via co-solvents (e.g., DMSO ≤0.1%) in assays .
- Experimental Design : Test analogs with substituent variations (e.g., chloro, methyl) using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding thermodynamics.
Q. What computational approaches are suitable for predicting the metabolic stability of this compound in preclinical models?
- Methodology :
- In Silico Tools : Use SwissADME or MetaCore to predict CYP450-mediated oxidation sites, focusing on the piperidinylmethyl and fluoropyrimidine moieties.
- Docking Studies : Model interactions with CYP3A4/2D6 isoforms using crystal structures (PDB IDs: 5T3Q, 6C72) to identify high-risk metabolic hotspots .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
